3,4-Diphenylisochromen-1-one

Beschreibung

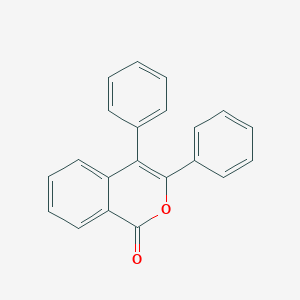

3,4-Diphenylisochromen-1-one is a bicyclic organic compound belonging to the isochromenone family, characterized by a fused benzene and pyran-2-one ring system. The compound features two phenyl substituents at the 3- and 4-positions of the isochromenone core. The phenyl groups likely enhance lipophilicity and influence electronic properties, which may modulate reactivity and biological activity .

Eigenschaften

CAS-Nummer |

1684-07-7 |

|---|---|

Molekularformel |

C21H14O2 |

Molekulargewicht |

298.3 g/mol |

IUPAC-Name |

3,4-diphenylisochromen-1-one |

InChI |

InChI=1S/C21H14O2/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(23-21)16-11-5-2-6-12-16/h1-14H |

InChI-Schlüssel |

QBEHFSAHUYZGNQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

Andere CAS-Nummern |

1684-07-7 |

Synonyme |

3,4-diphenylisochromen-1-one |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Structure: The isochromenone core in this compound distinguishes it from diphenylamine (amine-linked aromatics) and phenalenone (tricyclic ketone) derivatives. This difference impacts electronic properties and metabolic stability . Caffeic acid’s phenylpropanoid structure confers strong antioxidant activity, whereas the isochromenone’s fused ring system may favor π-π interactions in drug binding .

Substituent Effects: The 3,4-diphenyl groups in the target compound likely enhance steric bulk compared to hydroxylated phenyl groups in caffeic acid and phenalenone derivatives. This could reduce solubility but improve membrane permeability . Diphenylamine analogs with halogen or hydroxyl substituents (e.g., thyroxine analogs) exhibit hormonal activity, suggesting that this compound’s substituents could be optimized for similar targeting .

Applications :

- Caffeic acid is widely used in food and cosmetics due to its safety and antioxidant properties, whereas diphenylamine derivatives are explored in oncology. The target compound’s applications remain hypothetical but may align with kinase inhibition or antimicrobial roles, given structural parallels .

Research Findings and Implications

- Diphenylamine Analogs : Studies highlight their role in mimicking thyroid hormones, with substituent positioning critically affecting receptor binding . This suggests that this compound’s phenyl groups could be modified to enhance bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.